
(1S)-1-(3,4-diethoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(3,4-diethoxyphenyl)ethanol: is an organic compound characterized by the presence of a phenyl ring substituted with two ethoxy groups and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,4-diethoxyphenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-diethoxybenzaldehyde.
Reduction: The aldehyde group of 3,4-diethoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: To obtain the (1S) enantiomer, chiral resolution techniques such as crystallization with a chiral resolving agent or chiral chromatography are employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective reduction of 3,4-diethoxybenzaldehyde.
Continuous Flow Processes: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing large-scale chromatographic techniques or crystallization for the purification of the desired enantiomer.
化学反応の分析
Types of Reactions
Oxidation: (1S)-1-(3,4-diethoxyphenyl)ethanol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield the corresponding alkane.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3,4-diethoxybenzaldehyde or 3,4-diethoxyacetophenone.
Reduction: Formation of 3,4-diethoxyphenylethane.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Utilized in asymmetric synthesis due to its chiral nature.
Biology
Enzyme Studies: Employed in studies involving alcohol dehydrogenases and other enzymes that interact with alcohols.
Medicine
Pharmaceutical Intermediate: Acts as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry
Material Science: Used in the development of novel materials with specific properties, such as polymers and resins.
作用機序
The mechanism by which (1S)-1-(3,4-diethoxyphenyl)ethanol exerts its effects depends on its interaction with specific molecular targets. For instance, in enzymatic reactions, it may act as a substrate for alcohol dehydrogenases, undergoing oxidation or reduction. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
(1R)-1-(3,4-diethoxyphenyl)ethanol: The enantiomer of the compound, differing in its stereochemistry.
3,4-Diethoxybenzyl Alcohol: Lacks the chiral center present in (1S)-1-(3,4-diethoxyphenyl)ethanol.
3,4-Diethoxyphenylethane: A fully reduced form of the compound.
Uniqueness
Chirality: The (1S) configuration imparts unique stereochemical properties, making it valuable in asymmetric synthesis.
Functional Groups:
This detailed overview of this compound highlights its significance in various scientific and industrial contexts, emphasizing its unique properties and potential applications
特性
分子式 |
C12H18O3 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
(1S)-1-(3,4-diethoxyphenyl)ethanol |
InChI |
InChI=1S/C12H18O3/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9,13H,4-5H2,1-3H3/t9-/m0/s1 |
InChIキー |
UJBOGVMFJDOUDP-VIFPVBQESA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)[C@H](C)O)OCC |
正規SMILES |
CCOC1=C(C=C(C=C1)C(C)O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


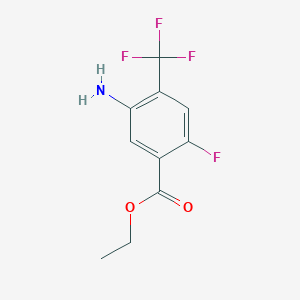
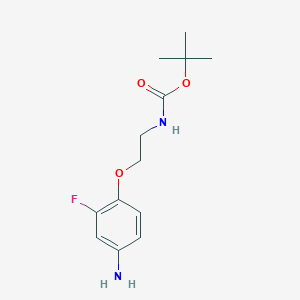


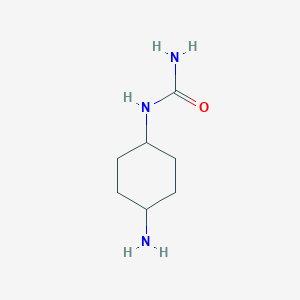
![5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B12092690.png)
![tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate](/img/structure/B12092708.png)
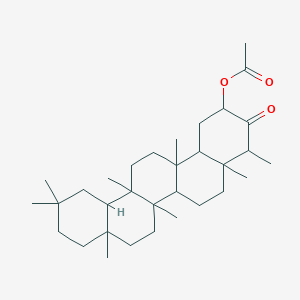

![2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol](/img/structure/B12092730.png)
![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone](/img/structure/B12092739.png)
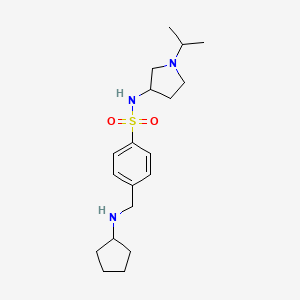
![7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B12092746.png)

